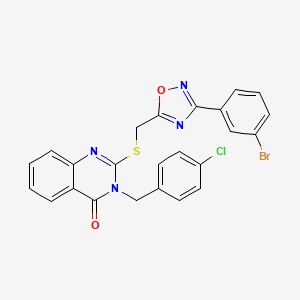

![molecular formula C7H3BrLiN3O2 B2446304 Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2229325-70-4](/img/structure/B2446304.png)

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

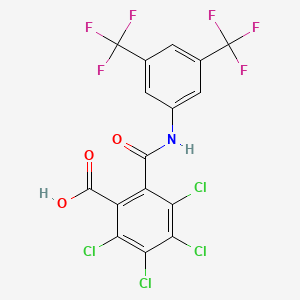

“Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a chemical compound with the CAS Number: 2229325-70-4 . It has a molecular weight of 247.96 . The compound is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is lithium 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate . The InChI code for this compound is 1S/C7H4BrN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 .Physical And Chemical Properties Analysis

This compound is a powder at room temperature .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Reactivity

- Lithiation reactions of 1,2,3-triazolo[1,5-a]pyridine to give derivatives, which react with electrophiles to form various triazolopyridinyl derivatives (Jones & Sliskovic, 1982).

- Regioselective metalation of [1,2,3]triazolo[1,5-a]pyridine using Bu3MgLi or (TMP)3CdLi for synthesizing lithium arylmagnesates and lithium arylcadmates (Bentabed-Ababsa et al., 2009).

Pharmaceutical and Biological Applications

- Synthesis of 3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine and 6-bromo-3-(pyridine-4-yl)-[1,2,4]triazolo[4,3-a]pyridine for pharmaceutical applications, characterized by X-ray diffraction and other spectroscopic methods (El-Kurdi et al., 2021).

Material Science Applications

- The use of lithium salt of 1-(4-pyridinylmethyl)-1H-1,2,4-triazole-3-carboxylic acid ligand (pmtcLi) in synthesizing Pb(II)-containing polymers with potential applications in photoluminescence and molecular orbital calculations (Li et al., 2021).

Electroluminescent Properties

- Synthesis of [1,2,4]-triazolo[4,3-a]-pyridine based bipolar red host materials for application in red phosphorescent organic light emitting diodes (PhOLEDs), showing notable electroluminescent performance (Kang et al., 2017).

Crystallography and Structural Analysis

- Crystal structure analysis of novel 1,2,4- Triazolo[4,3-a]Pyridine compounds with potential antifungal activity, providing insights into molecular geometry and interaction (Wang et al., 2018).

Safety and Hazards

Wirkmechanismus

Target of Action

Related compounds in the [1,2,4]triazolo[4,3-a]pyridine class have been shown to inhibit c-met kinase , a protein that plays a crucial role in cellular growth, survival, and migration.

Mode of Action

It is likely that it interacts with its target protein (such as c-met kinase) and inhibits its function, leading to downstream effects on cellular processes .

Biochemical Pathways

Inhibition of c-met kinase can affect various cellular signaling pathways, including those involved in cell growth and survival .

Result of Action

Based on its potential target, it may inhibit cell growth and survival, particularly in cancer cells .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For instance, reaction temperature has been shown to play a significant role in the synthesis of related compounds .

Eigenschaften

IUPAC Name |

lithium;8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2.Li/c8-4-2-1-3-11-5(4)9-10-6(11)7(12)13;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDNCOTDYRFZECR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CN2C(=NN=C2C(=O)[O-])C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrLiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium(1+) ion 8-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-[2-(4-ethoxyphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2446226.png)

![2-[(2-Iodoethyl)sulfanyl]-2-methylpropane](/img/structure/B2446227.png)

![N-(Furan-2-ylmethyl)-N-[[4-(trifluoromethyl)cyclohexyl]methyl]prop-2-enamide](/img/structure/B2446230.png)

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}acetamide](/img/structure/B2446236.png)

![2-(ethylthio)-3-phenyl-N-(m-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2446237.png)

![7-[(3-methylbenzyl)amino]-2-(4-methylphenyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2446238.png)

![(Z)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylacrylamide](/img/structure/B2446244.png)